Ethyl 5-(3-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with a dihydrothiophene ring. Key substituents include:
- Ethyl carboxylate group: Enhances solubility and may act as a prodrug moiety.
- p-Tolyl group: Increases steric bulk and aromatic interactions.
Crystallographic analysis of such compounds often employs programs like SHELX for structure refinement .
Properties
IUPAC Name |
ethyl 5-[(3-methylbenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-4-31-24(30)20-18-13-32-22(25-21(28)16-7-5-6-15(3)12-16)19(18)23(29)27(26-20)17-10-8-14(2)9-11-17/h5-13H,4H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQOIGXWJPFREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC(=C3)C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities based on available literature.
- Molecular Formula: C24H21N3O4S
- Molecular Weight: 447.51 g/mol
- IUPAC Name: Ethyl 5-[(3-methylbenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
The compound features a thieno[3,4-d]pyridazine core, which is known for various pharmacological properties. Its structure includes multiple functional groups that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thienopyridazine derivatives with substituted amides. The method generally requires specific reaction conditions to achieve optimal yields and purity.
Antitumor Activity
Several studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
- Study A demonstrated that thienopyridazines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Study B highlighted the ability of these compounds to disrupt microtubule formation, essential for mitosis.
The proposed mechanisms of action for related compounds include:
- Inhibition of Enzymatic Pathways: Many thienopyridazines inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related thienopyridazine compound in vitro and in vivo:
| Parameter | In Vitro Results | In Vivo Results |
|---|---|---|
| Cell Line | HeLa (cervical cancer) | Xenograft model in mice |
| IC50 (µM) | 12.5 | Tumor volume reduction by 50% |
| Mechanism | Apoptosis induction | Inhibition of angiogenesis |
Case Study 2: Anti-inflammatory Properties
Another research focused on the anti-inflammatory effects of thienopyridazines:
| Parameter | In Vitro Results | In Vivo Results |
|---|---|---|
| Model | LPS-stimulated macrophages | Carrageenan-induced paw edema in rats |
| Cytokine Levels | IL-6 and TNF-alpha reduction | Significant reduction in edema |
Comparison with Similar Compounds
Research Implications and Gaps
- Materials Science : While furoxan derivatives prioritize energetic performance, the target compound’s ester and amide groups make it unsuitable for such applications .
- Crystallography: SHELX-based refinement would be critical for resolving its 3D structure, particularly the dihydrothieno-pyridazine conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
